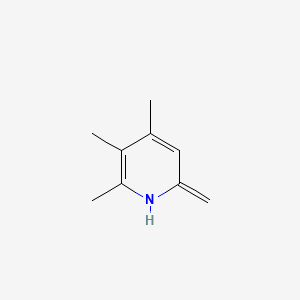
2,3,4-trimethyl-6-methylidene-1H-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-trimethyl-6-methylidene-1H-pyridine is a heterocyclic compound belonging to the class of dihydropyridines. Dihydropyridines are known for their significant roles in various biological and chemical processes. This compound is characterized by the presence of three methyl groups and a methylene group attached to the pyridine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethyl-6-methylidene-1H-pyridine can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with ammonia and acetoacetate derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-trimethyl-6-methylidene-1H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into fully saturated pyridine compounds.
Substitution: The methyl and methylene groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted pyridines and fully saturated pyridine derivatives, which have applications in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
2,3,4-trimethyl-6-methylidene-1H-pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a calcium channel blocker.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4-trimethyl-6-methylidene-1H-pyridine involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of calcium influx, which can affect muscle contraction and neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
1,2,6-Trimethyl-4-phenyl-1,4-dihydropyridine: Known for its use in cardiovascular drugs.
2,4,6-Trimethyl-1,4-dihydropyridine: Another dihydropyridine derivative with similar chemical properties.
Uniqueness
2,3,4-trimethyl-6-methylidene-1H-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methylene group provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
144486-82-8 |
|---|---|
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 |
Nombre IUPAC |
2,3,4-trimethyl-6-methylidene-1H-pyridine |
InChI |
InChI=1S/C9H13N/c1-6-5-7(2)10-9(4)8(6)3/h5,10H,2H2,1,3-4H3 |
Clave InChI |
NJUYFMSDCQXZLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C)NC(=C1C)C |
Sinónimos |
Pyridine, 1,2-dihydro-4,5,6-trimethyl-2-methylene- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


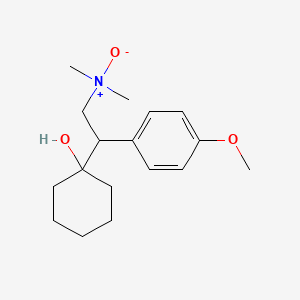
![(E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane](/img/structure/B588963.png)
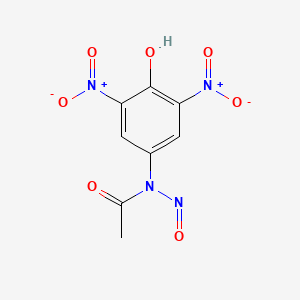
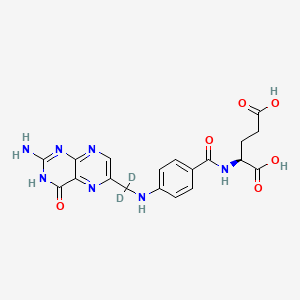
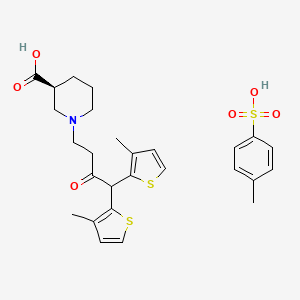
![(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)

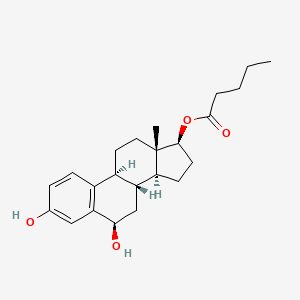
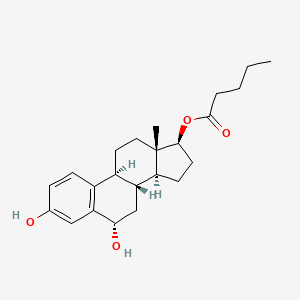
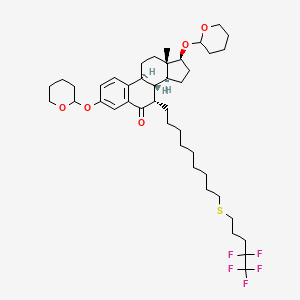
![Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium](/img/structure/B588977.png)



